molecular formula C22H16N2O B2962495 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol CAS No. 477846-97-2

4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol

Cat. No.: B2962495
CAS No.: 477846-97-2
M. Wt: 324.383
InChI Key: MAUTVWQDLQESEX-UHFFFAOYSA-N
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Description

“4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)benzenol” is a complex organic compound. It is derived from biphenyl and benzenol (phenol) structures . The biphenyl component is a phenolic derivative of biphenyl, which is an organic compound consisting of two phenyl rings . The benzenol component, also known as phenol, is formed when an alcohol (-OH) group displaces a hydrogen atom on the benzene ring .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of aryl halides can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide . Nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. The benzene component of the molecule is a hexagonal, planar ring of carbons with alternating single and double bonds . The structure of benzene involves the formation of three delocalised π – orbitals spanning all six carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups and aromatic rings. The reactions may involve nucleophilic aromatic substitution, where one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of the compound can be influenced by the presence of electron-attracting groups and the use of strongly basic nucleophilic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzene, a component of this compound, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidants

Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the chemical structure , have been identified as selective aldose reductase inhibitors with micromolar/submicromolar activity levels. These compounds also exhibit significant antioxidant properties, suggesting potential applications in managing diabetic complications and oxidative stress-related disorders (C. La Motta et al., 2007).

Herbicidal Activity

Compounds structurally similar to "4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol" have been synthesized for use as broad-spectrum herbicidal ingredients, demonstrating the chemical's potential in agricultural applications for weed control (Zheng-Min Yang et al., 2008).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a compound demonstrating isotype-selective inhibition of histone deacetylases (HDACs), crucial for blocking cancer cell proliferation and inducing apoptosis. This suggests the compound's utility in developing anticancer drugs (Nancy Z. Zhou et al., 2008).

Material Science: Polyimides and Polymer Synthesis

Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines, involving similar structural motifs, show promising results in terms of thermal stability, mechanical properties, and solubility in common organic solvents. These findings underline the compound's relevance in creating new materials with potential applications in electronics, coatings, and aerospace industries (Xiaolong Wang et al., 2006).

Antifungal and Antimicrobial Properties

Derivatives of pyrimidin-4-one, sharing core structural similarities, exhibit antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger, indicating their potential development into antifungal agents (N. N. Jafar et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and the conditions under which it is handled. As with any chemical, appropriate safety measures should be taken when handling this compound to avoid exposure and potential harm .

Properties

IUPAC Name

4-[4-(4-phenylphenyl)pyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-20-12-10-19(11-13-20)22-23-15-14-21(24-22)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUTVWQDLQESEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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